
(Z)-2-(3,4-dihydroxybenzylidene)-7-hydroxy-6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maritimein is a natural phenolic compound known for its golden pigment. It is isolated from the plant Chrysanthemum Cinchilla. Maritimein has garnered attention due to its potential antioxidant properties and various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maritimein can be synthesized through several chemical routes. One common method involves the extraction from Chrysanthemum Cinchilla using solvents like methanol or ethanol. The process typically includes:
Extraction: The plant material is dried and ground, followed by extraction with a suitable solvent.
Purification: The extract is then purified using techniques such as column chromatography to isolate Maritimein.
Industrial Production Methods: Industrial production of Maritimein involves large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) coupled with diode array detection and mass spectrometry is common to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Maritimein undergoes various chemical reactions, including:
Oxidation: Maritimein can be oxidized to form quinones.
Reduction: Reduction reactions can convert Maritimein to its corresponding alcohols.
Substitution: Maritimein can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced phenolic compounds.
Substitution Products: Various substituted phenolic derivatives.
Scientific Research Applications
Maritimein has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying phenolic reactions and antioxidant mechanisms.
Biology: Investigated for its potential role in protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and cardiovascular protective effects.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
Maritimein exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative stress pathways. The molecular targets include reactive oxygen species and various enzymes involved in oxidative stress. Maritimein also modulates signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
Maritimetin: Another phenolic compound with similar antioxidant properties.
Quercetin: A well-known flavonoid with strong antioxidant activity.
Kaempferol: A flavonoid with anti-inflammatory and antioxidant effects.
Uniqueness: Maritimein is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Its ability to modulate various biological pathways makes it a compound of interest in both research and industrial applications .
Properties
Molecular Formula |
C21H20O11 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2/t14-,16-,18+,19-,21-/m1/s1 |
InChI Key |
SYRURBPRFQUYQS-GHNMMOQISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


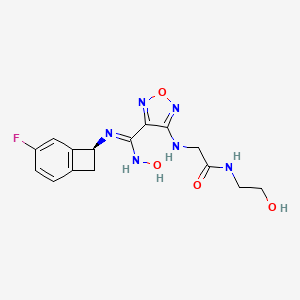

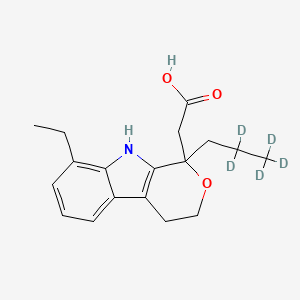
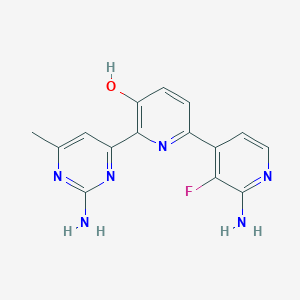
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
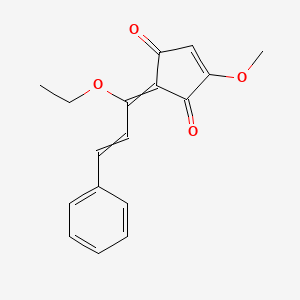
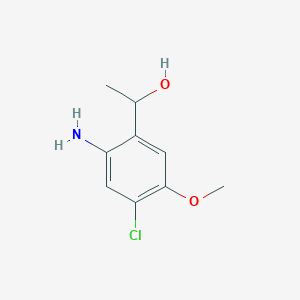
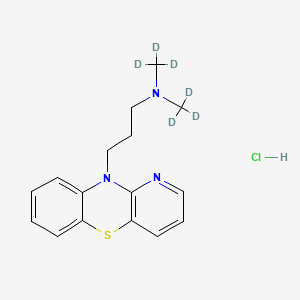
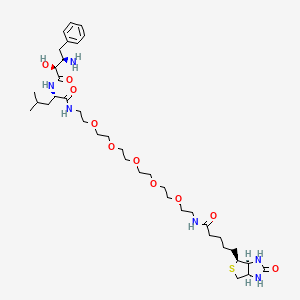
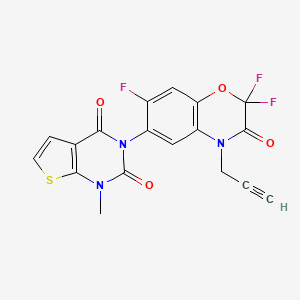



![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
